3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)-
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Overview
Description
3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H14N2O. . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 2-methylpyridine-3-carboxylic acid with 4-methylaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- may involve more scalable and cost-effective methods. One approach could be the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents and catalysts that are more environmentally friendly and cost-effective can be explored .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions (OH-) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophilic groups replacing existing substituents.
Scientific Research Applications
3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinecarboxamide, 2-(ethylthio)-6-methyl-N-(4-methylphenyl)-: Similar in structure but with an ethylthio group instead of a methyl group.
3-Pyridinecarboxamide, N-[(4-methylphenyl)sulfonyl]-: Contains a sulfonyl group instead of a methyl group.
6-(3,4-Dihydro-2(1H)-isoquinolinyl)-N-(6-methyl-2-pyridinyl)-3-pyridinecarboxamide: Contains an isoquinolinyl group.
Uniqueness
3-Pyridinecarboxamide, 2-methyl-N-(4-methylphenyl)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
CAS No. |
93287-07-1 |
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Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)16-14(17)13-4-3-9-15-11(13)2/h3-9H,1-2H3,(H,16,17) |
InChI Key |
KVARKOJXSVIURG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)C |
Origin of Product |
United States |
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